molecular formula C7H9ClN2O B1375055 1-Isopropyl-1H-pyrazole-5-carbonyl chloride CAS No. 1076245-75-4

1-Isopropyl-1H-pyrazole-5-carbonyl chloride

Cat. No.: B1375055
CAS No.: 1076245-75-4
M. Wt: 172.61 g/mol
InChI Key: OABCLADGVBHOPC-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-pyrazole-5-carbonyl chloride is a heterocyclic organic compound characterized by a pyrazole core substituted with an isopropyl group at the 1-position and a carbonyl chloride functional group at the 5-position. The pyrazole ring, a five-membered aromatic structure with two adjacent nitrogen atoms, confers unique electronic and steric properties to the molecule. The isopropyl group enhances lipophilicity, while the carbonyl chloride group makes it highly reactive, particularly in nucleophilic acyl substitution reactions. This compound is widely used as an intermediate in pharmaceuticals and agrochemicals due to its versatility in forming amide or ester linkages.

Properties

IUPAC Name

2-propan-2-ylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-5(2)10-6(7(8)11)3-4-9-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABCLADGVBHOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Isopropyl-1H-pyrazole-5-carbonyl chloride typically involves the reaction of 1-isopropyl-1H-pyrazole with a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product . Industrial production methods may involve continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-Isopropyl-1H-pyrazole-5-carbonyl chloride involves its reactivity as an electrophile due to the presence of the carbonyl chloride group. This allows it to form covalent bonds with nucleophiles, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

Comparison with Similar Compounds

Substituent Effects

  • Trifluoromethyl Substitution (): The addition of a trifluoromethyl (-CF₃) group at the 3-position in 1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride introduces strong electron-withdrawing effects. This increases the electrophilicity of the carbonyl chloride, accelerating reactions with nucleophiles like amines or alcohols compared to the parent compound .
  • Methyl vs. Isopropyl Substitution (): In 5-isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde, the methyl group at the 1-position reduces steric hindrance compared to the bulkier isopropyl group in the target compound. This may influence solubility and interaction with biological targets .

Heterocycle Variations

  • Pyrazole vs. However, the lack of aromaticity reduces stability under acidic or oxidative conditions compared to pyrazole derivatives .

Functional Group Reactivity

  • Carbonyl Chloride vs. Carbaldehyde (): While both functional groups are electrophilic, carbonyl chlorides undergo nucleophilic substitution (e.g., forming amides), whereas aldehydes participate in addition reactions (e.g., forming imines or alcohols). This distinction makes the target compound more suited for coupling reactions in drug synthesis .

Biological Activity

1-Isopropyl-1H-pyrazole-5-carbonyl chloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various bioactive pyrazole derivatives, which have been extensively studied for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.

1-Isopropyl-1H-pyrazole-5-carbonyl chloride has the following chemical characteristics:

  • Molecular Formula : C7H10ClN2O
  • Molecular Weight : 174.62 g/mol
  • IUPAC Name : 1-Isopropyl-1H-pyrazole-5-carbonyl chloride

The biological activity of 1-Isopropyl-1H-pyrazole-5-carbonyl chloride is believed to be mediated through various mechanisms:

  • Enzyme Inhibition : Similar pyrazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Interaction : Pyrazole compounds often interact with various receptors, leading to downstream effects that can modulate cellular functions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-Isopropyl-1H-pyrazole-5-carbonyl chloride. The following table summarizes relevant findings:

CompoundCell LineIC50 (µM)Mechanism
1-Isopropyl-1H-pyrazole-5-carbonyl chlorideA549 (lung cancer)TBDInduces apoptosis
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateA54926Growth inhibition
1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazideNCI-H46048Autophagy induction

Note: TBD indicates that specific IC50 values for 1-Isopropyl-1H-pyrazole-5-carbonyl chloride were not provided in the reviewed literature.

Anti-inflammatory Activity

Pyrazole derivatives have also been recognized for their anti-inflammatory properties. The mechanism typically involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity, akin to other pyrazoles that have demonstrated effectiveness against various bacterial strains.

Case Studies and Research Findings

Recent advancements in drug design have focused on enhancing the efficacy of pyrazole derivatives. For instance:

  • Study by Wei et al. (2022) : Investigated ethyl derivatives of pyrazoles and found significant anticancer activity against A549 cell lines, suggesting a promising avenue for further exploration of similar compounds like 1-Isopropyl-1H-pyrazole-5-carbonyl chloride .
  • Research by Fan et al. (2022) : Highlighted compounds that induced autophagy without apoptosis in cancer cell lines, indicating a unique mechanism that could be applicable to the study of 1-Isopropyl derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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